
(E)-Ginsenoside F4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Ginsenoside F4, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside F4 can be synthesized through the hydrolysis of major ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. The hydrolysis process involves the use of specific enzymes or acidic conditions to remove sugar moieties from the parent ginsenosides, resulting in the formation of ginsenoside F4. The reaction conditions typically include:
Enzymatic Hydrolysis: Utilizing glycosidases to selectively cleave glycosidic bonds.
Acid Hydrolysis: Employing dilute acids such as hydrochloric acid under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ginsenoside F4 involves the extraction of ginsenosides from ginseng roots followed by purification processes. The steps include:
Extraction: Using solvents like ethanol or methanol to extract ginsenosides from ginseng roots.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify ginsenoside F4 from the extract.
化学反応の分析
Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F4 can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on ginsenoside F4, potentially enhancing its bioactivity.
Substitution: Substitution reactions involve replacing specific functional groups on the ginsenoside molecule to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ginsenoside F4, each with unique pharmacological properties.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. Ginsenoside F4 has shown promise in inhibiting tumor growth, reducing inflammation, and protecting neurons from damage.
Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
作用機序
Ginsenoside F4 exerts its effects through various molecular targets and pathways:
Anti-Cancer: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis.
Anti-Inflammatory: Modulates the release of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Neuroprotection: Protects neurons by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.
類似化合物との比較
Ginsenoside F4 is unique among ginsenosides due to its specific chemical structure and pharmacological properties. Similar compounds include:
Ginsenoside Rb1: A major ginsenoside with anti-inflammatory and neuroprotective effects.
Ginsenoside Rg3: Known for its potent anti-cancer properties.
Ginsenoside Rh2: Exhibits strong anti-tumor and immune-modulating effects.
Compared to these compounds, ginsenoside F4 has distinct advantages in terms of its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.
特性
分子式 |
C42H70O12 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |
InChIキー |
QOMBXPYXWGTFNR-PWAOTOFHSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


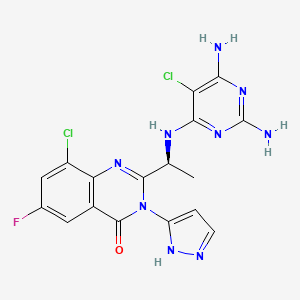

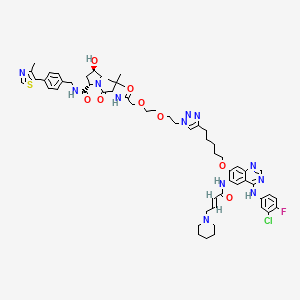

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

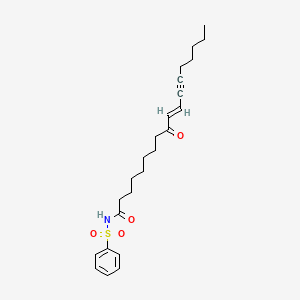
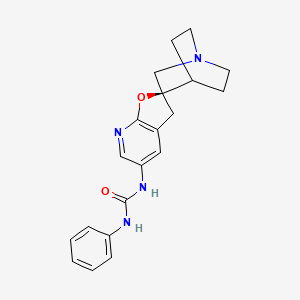
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
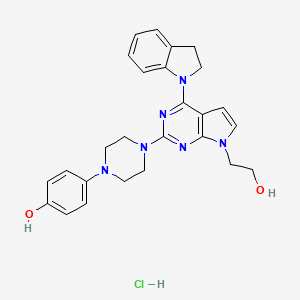

![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
